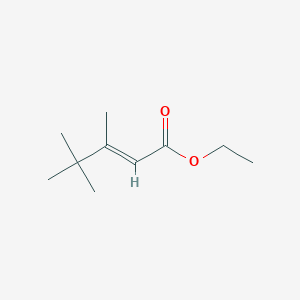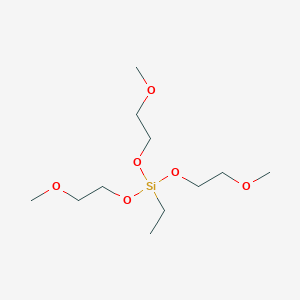
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane, also known as EMTA, is a siloxane compound that has been studied for its potential applications in various scientific research fields.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane is not fully understood, but it is believed to be related to its ability to form stable and biocompatible coatings on surfaces. This coating can help to prevent the degradation of materials and improve their biocompatibility.
Efectos Bioquímicos Y Fisiológicos
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane has been shown to have low toxicity and is generally considered to be biocompatible. It has been studied for its potential use in drug delivery systems, where it can help to improve the stability and efficacy of drugs. 6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane has also been studied for its potential use in surface coatings, where it can help to prevent the degradation of materials and improve their biocompatibility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane has several advantages for use in lab experiments, including its low toxicity, biocompatibility, and ability to form stable coatings on surfaces. However, there are also some limitations to its use, including the complexity of its synthesis method and the need for specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research on 6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane, including its use in drug delivery systems, surface coatings, and biomedical engineering. Further studies are needed to fully understand its mechanism of action and potential applications in these fields. Additionally, research is needed to develop more efficient and cost-effective synthesis methods for 6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane.
Métodos De Síntesis
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane can be synthesized through a multistep process involving the reaction of 1,6-dibromohexane with potassium ethoxide, followed by the reaction of the resulting product with 2-methoxyethanol and potassium carbonate. The final step involves the reaction of the intermediate product with tetraethyl orthosilicate and hydrochloric acid to yield 6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane.
Aplicaciones Científicas De Investigación
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane has been studied for its potential applications in various scientific research fields, including drug delivery systems, surface coatings, and biomedical engineering. Its unique chemical structure and properties make it a promising candidate for these applications.
Propiedades
Número CAS |
18044-51-4 |
|---|---|
Nombre del producto |
6-Ethyl-6-(2-methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecane |
Fórmula molecular |
C11H26O6Si |
Peso molecular |
282.41 g/mol |
Nombre IUPAC |
ethyl-tris(2-methoxyethoxy)silane |
InChI |
InChI=1S/C11H26O6Si/c1-5-18(15-9-6-12-2,16-10-7-13-3)17-11-8-14-4/h5-11H2,1-4H3 |
Clave InChI |
FORHPIYYTQZPDW-UHFFFAOYSA-N |
SMILES |
CC[Si](OCCOC)(OCCOC)OCCOC |
SMILES canónico |
CC[Si](OCCOC)(OCCOC)OCCOC |
Otros números CAS |
18044-51-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



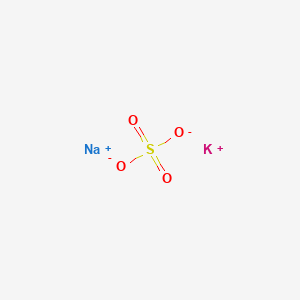
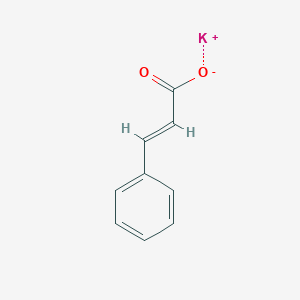
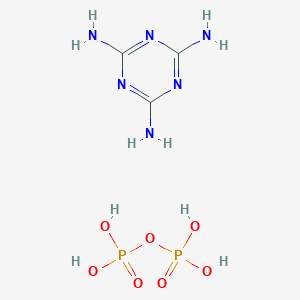

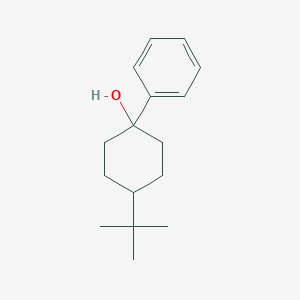
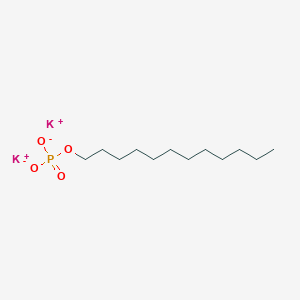
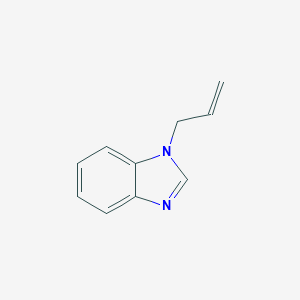
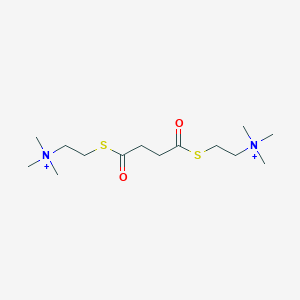


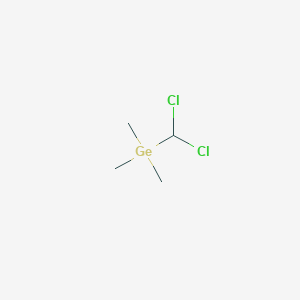
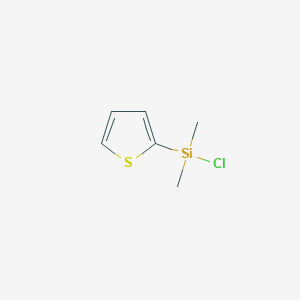
![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)
